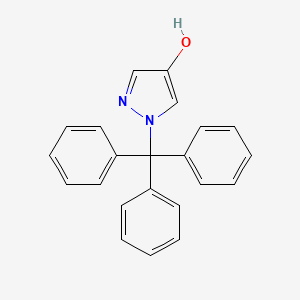

1-Trityl-1H-pyrazol-4-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

1-tritylpyrazol-4-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18N2O/c25-21-16-23-24(17-21)22(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-17,25H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFNINLVJMFHLCL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=C(C=N4)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601295157 | |

| Record name | 1-(Triphenylmethyl)-1H-pyrazol-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601295157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

226989-36-2 | |

| Record name | 1-(Triphenylmethyl)-1H-pyrazol-4-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=226989-36-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(Triphenylmethyl)-1H-pyrazol-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601295157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Functionalization of the 1 Trityl 1h Pyrazol 4 Ol Core

Chemical Transformations of the Pyrazole (B372694) Ring System

The pyrazole ring is an electron-rich heteroaromatic system, making it susceptible to electrophilic substitution reactions. The presence of the trityl group and the hydroxyl group significantly influences the reactivity and regiochemistry of these transformations.

The functionalization of the pyrazole ring in 1-trityl-1H-pyrazol-4-ol is dictated by the electronic nature of the ring and the steric hindrance imposed by the trityl group. Electrophilic aromatic substitution reactions, such as halogenation or nitration, are expected to occur at the C3 or C5 positions, which are activated by the ring nitrogen atoms. The bulky trityl group at N1 can sterically hinder the C5 position, potentially favoring substitution at the C3 position. The hydroxyl group at C4, being an electron-donating group, further activates the ring towards electrophilic attack.

The trityl group, while primarily a protecting group, can be cleaved under acidic conditions to deprotect the N1 position, allowing for further functionalization at this site. The hydroxyl group at C4 is a key functional handle that can be transformed into other functionalities. For instance, it can be converted into a triflate or a halide, which are excellent leaving groups for subsequent cross-coupling reactions.

Functionalization at the C4 Position

The C4 position of the this compound core is a prime site for introducing a variety of functional groups, which is crucial for the synthesis of diverse molecular architectures. This is often achieved by first converting the C4-hydroxyl group into a more reactive species, such as a halide.

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. wikipedia.org In the context of this compound derivatives, this reaction is employed for the C4-alkylation of the corresponding 4-halo-1-trityl-1H-pyrazoles.

Research has shown that the choice of the halogen at the C4 position is critical for the success of the Buchwald-Hartwig reaction. 4-Bromo-1-trityl-1H-pyrazole has been found to be a more effective substrate compared to its 4-iodo or 4-chloro counterparts. mdpi.com The reaction proceeds smoothly with a variety of aryl- and alkylamines that lack a β-hydrogen atom, using a catalyst system typically composed of a palladium source like Pd(dba)₂ and a bulky electron-rich phosphine (B1218219) ligand such as tBuDavePhos. mdpi.comijpcbs.com However, for alkylamines possessing a β-hydrogen atom, the palladium-catalyzed reaction often results in low yields due to competing β-hydride elimination. mdpi.com

| Amine | Catalyst System | Yield (%) |

|---|---|---|

| Aryl Amines (lacking β-H) | Pd(dba)₂ / tBuDavePhos | Good |

| Alkyl Amines (lacking β-H) | Pd(dba)₂ / tBuDavePhos | Good |

| Alkyl Amines (with β-H) | Pd(dba)₂ / tBuDavePhos | Low |

To overcome the limitations of the palladium-catalyzed approach for alkylamines with β-hydrogens, copper-mediated C-N coupling reactions have been investigated. mdpi.com These reactions have proven to be more effective for the C4-alkylation of 4-iodo-1-trityl-1H-pyrazole with such amines. mdpi.com

The copper-catalyzed amination of 4-iodo-1-trityl-1H-pyrazole provides a complementary method to the Buchwald-Hartwig reaction. mdpi.com A typical catalyst system for this transformation is copper(I) iodide (CuI). mdpi.com This method is particularly advantageous for coupling with alkylamines that possess a β-hydrogen atom, a class of substrates that are challenging for the palladium-catalyzed system. mdpi.com

| Amine | Catalyst | Yield (%) |

|---|---|---|

| Alkyl Amines (with β-H) | CuI | Effective |

| Aryl Amines | CuI | Less Effective |

The introduction of an aldehyde group at the C4 position of the pyrazole ring is a valuable transformation, as the aldehyde functionality can serve as a versatile handle for further synthetic modifications. Several classical formylation reactions can be considered for this purpose.

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds. cambridge.org This reaction typically employs a Vilsmeier reagent, generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃). wikipedia.org The electron-rich nature of the pyrazole ring makes it a suitable substrate for this reaction, which generally proceeds via electrophilic substitution. semanticscholar.org

Another relevant method is the Duff reaction , which is used for the ortho-formylation of phenols using hexamine as the formylating agent. wikipedia.org Given the phenolic nature of this compound, this reaction could potentially be applied for the introduction of an aldehyde group, likely at a position ortho to the hydroxyl group if the C4 position is considered analogous to the phenolic hydroxyl.

The Reimer-Tiemann reaction is another classic method for the ortho-formylation of phenols, utilizing chloroform (B151607) in a basic solution. wikipedia.org Similar to the Duff reaction, its applicability to this compound would depend on the reactivity of the pyrazole core under these conditions.

While these are established methods for the formylation of pyrazoles and phenols, their specific application to this compound to introduce an aldehyde at the C4 position would require experimental validation. The reactivity of the C4 position, once the hydroxyl group is converted to a suitable leaving group, could also be exploited in other formylation strategies, for instance, through a transition-metal-catalyzed carbonylation reaction.

Transformations Involving the 4-Hydroxyl Group

The hydroxyl group at the C4 position of the pyrazole ring is a key site for chemical modification, behaving as a typical alcohol in many respects. It readily undergoes reactions such as alkylation and acylation, enabling the synthesis of a diverse range of derivatives.

The nucleophilic character of the 4-hydroxyl group allows for its conversion into ethers and esters through O-alkylation and O-acylation, respectively.

O-Alkylation: The formation of an ether linkage at the C4 position is typically achieved by treating this compound with an alkylating agent in the presence of a base. The base deprotonates the hydroxyl group to form a more nucleophilic alkoxide, which then displaces a leaving group on the alkylating agent. Common conditions involve the use of sodium hydride (NaH) as a strong base in an aprotic solvent like tetrahydrofuran (B95107) (THF), followed by the addition of an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide). Phase transfer catalysis (PTC) conditions can also be employed, using a base like potassium carbonate in a solvent such as dimethylformamide (DMF) with a catalyst like tetrabutylammonium (B224687) bromide.

O-Acylation: Esterification of the 4-hydroxyl group can be accomplished using standard acylation methods. The most common procedures involve reacting the pyrazole with an acyl chloride or an acid anhydride (B1165640) in the presence of a non-nucleophilic base. Pyridine (B92270) or triethylamine (B128534) are frequently used as bases; they serve to neutralize the acidic byproduct (HCl or a carboxylic acid) and can also act as a catalyst. These reactions are typically performed in aprotic solvents like dichloromethane (B109758) or THF at room temperature or with gentle heating.

The O-alkylation and O-acylation reactions described above directly lead to the synthesis of valuable ether and ester analogues of this compound.

Ether Analogues: The introduction of various alkyl or aryl groups through O-alkylation can significantly alter the molecule's properties, such as its lipophilicity, solubility, and biological activity. For example, methylation yields 4-methoxy-1-trityl-1H-pyrazole, while benzylation results in 4-(benzyloxy)-1-trityl-1H-pyrazole. The reaction conditions for these transformations are summarized in the table below.

| Reaction Type | Reagents | Base | Solvent | Product Class |

|---|---|---|---|---|

| O-Alkylation | Alkyl Halide (e.g., CH₃I, BnBr) | NaH or K₂CO₃/PTC | THF or DMF | 4-Alkoxy-1-trityl-1H-pyrazole |

| O-Acylation | Acyl Chloride or Anhydride | Pyridine or Et₃N | DCM or THF | 1-Trityl-1H-pyrazol-4-yl ester |

Ester Analogues: The synthesis of ester derivatives introduces a carbonyl functional group, which can act as a hydrogen bond acceptor and provides a site for further chemical transformations, such as hydrolysis back to the parent alcohol. This derivatization is useful for structure-activity relationship (SAR) studies in medicinal chemistry. For instance, reaction with acetyl chloride yields 1-trityl-1H-pyrazol-4-yl acetate.

Reactivity and Manipulation of the Trityl Protecting Group

The triphenylmethyl (trityl) group is a sterically bulky protecting group primarily used for alcohols, amines, and thiols. Its key characteristic is its lability under acidic conditions, which allows for its selective removal when other acid-sensitive groups are not present.

The removal of the trityl group from the N1 position of the pyrazole ring is a crucial step in many synthetic sequences, unmasking the N-H proton for further functionalization or for obtaining the final target molecule. This deprotection is typically achieved under mild acidic conditions.

The mechanism of deprotection involves protonation of one of the pyrazole nitrogens, which facilitates the cleavage of the C-N bond to release the highly stable trityl cation. Common reagents for this transformation include trifluoroacetic acid (TFA) in dichloromethane, or milder acids like acetic acid or formic acid. The choice of acid and reaction conditions (temperature, time) allows for selective deprotection in the presence of other protecting groups, such as tert-butyldiphenylsilyl (TBDPS) ethers, which require stronger acidic conditions for cleavage. Due to the reactivity of the liberated trityl cation, nucleophilic scavengers like triethylsilane or 2-methyl-2-butene (B146552) are sometimes added to the reaction mixture to prevent undesired side reactions.

| Acid Reagent | Typical Conditions | Notes |

|---|---|---|

| Trifluoroacetic Acid (TFA) | Dilute solution in DCM, 0°C to RT | Fast and efficient, but less selective. |

| Formic Acid / Acetic Acid | Neat or in a co-solvent, RT to mild heat | Milder conditions, allowing for greater selectivity. |

| Aqueous Acid | Slightly aqueous acidic conditions | Can be used for deprotection, though stronger acids are more common. |

Reactivity Influence: The steric hindrance exerted by the trityl group can direct the regioselectivity of reactions on the pyrazole ring. For incoming reagents, the N1-trityl group sterically encumbers the adjacent C5 and N2 positions. This can favor reactions at the more accessible C3 and C4 positions. For example, in the N-alkylation of unsymmetrical pyrazoles, steric factors often control which nitrogen atom is alkylated. By occupying the N1 position, the trityl group ensures that any subsequent N-alkylation (after deprotection) or electrophilic substitution on the ring is directed away from its immediate vicinity. Furthermore, the electron-donating nature of the trityl group can subtly influence the electronic properties and aromaticity of the pyrazole ring system.

Advanced Synthetic Transformations and Derivative Synthesis

Construction of Fused Heterocyclic Systems from Pyrazole-4-ol Scaffolds

The annulation of additional rings onto the pyrazole-4-ol framework is a primary strategy for generating structural diversity. By treating the pyrazole (B372694) as a synthon, various fused heterocyclic systems can be assembled through reactions that build upon its existing structure.

Synthesis of Pyrazolo[3,4-b]pyridines

The synthesis of the pyrazolo[3,4-b]pyridine core, a scaffold of significant pharmaceutical interest, typically begins with 5-aminopyrazole precursors which undergo condensation with 1,3-dicarbonyl compounds or similarly reactive species. mdpi.commdpi.com While 1-Trityl-1H-pyrazol-4-ol does not possess the requisite amino group for direct application in these classical syntheses, it can be utilized in a modern, multi-step approach.

A recently developed strategy involves the transformation of pyranopyrazole derivatives into the pyrazolo[3,4-b]pyridine skeleton. rsc.org This pathway is highly relevant as this compound is an ideal precursor for the initial pyranopyrazole synthesis (see section 4.1.3). The subsequent reaction involves a cascade sequence where the pyran ring is opened and re-cyclized with an amine, such as aniline, in the presence of an acid catalyst to form the pyridine (B92270) ring. rsc.org

The general two-step sequence is outlined below:

Formation of Pyranopyrazole : A multi-component reaction involving this compound (acting as its pyrazolone (B3327878) tautomer), an aldehyde, and malononitrile (B47326).

Conversion to Pyrazolo[3,4-b]pyridine : The resulting 1,4-dihydropyrano[2,3-c]pyrazole is treated with an amine and an acid catalyst, such as amorphous carbon-supported sulfonic acid (AC-SO3H), to yield the target tetrahydro-1H-pyrazolo[3,4-b]pyridine derivative. rsc.org

| Reactant 1 | Reactant 2 | Catalyst | Solvent | Conditions | Product | Yield | Ref |

| Pyranopyrazole | Aniline | AC-SO3H | Ethanol (B145695) | Room Temp, 30-45 min | Pyrazolo[3,4-b]pyridine | Good (up to 80%) | rsc.org |

| 5-Amino-1-phenyl-pyrazole | α,β-Unsaturated Ketone | ZrCl4 | DMF/Ethanol | 95 °C, 16 h | Pyrazolo[3,4-b]pyridine | Not specified | mdpi.com |

| 5-Aminopyrazoles | 1,3-Dicarbonyl Compounds | Acetic Acid | Reflux | Not specified | Pyrazolo[3,4-b]pyridine | Variable | mdpi.com |

Synthesis of Pyrazolo[3,4-d]pyrimidines

Pyrazolo[3,4-d]pyrimidines are well-known as purine (B94841) bioisosteres and are central to the development of various kinase inhibitors. ekb.egrsc.org The most prevalent synthetic routes to this fused system require an ortho-amino-carbonitrile or ortho-amino-carboxylate functionality on the pyrazole ring. For instance, 5-amino-1H-pyrazole-4-carbonitrile is a common starting material that can be cyclized with reagents like formamide, urea, or thiourea (B124793) to construct the pyrimidine (B1678525) ring. nih.gov

To utilize this compound for these syntheses, a series of preparatory functionalization steps would be necessary. This would involve:

Nitration at the 4-position of the pyrazole ring.

Reduction of the nitro group to an amino group.

Introduction of a carbon-based functional group (like a nitrile or ester) at the 5-position.

These transformations are not trivial and represent a significant synthetic effort prior to the final cyclization. Once the appropriately substituted aminopyrazole is obtained, the annulation of the pyrimidine ring can proceed via established methods. For example, reacting an ethyl N-(4-cyano-1H-pyrazol-5-yl)formimidate intermediate with hydrazine (B178648) hydrate (B1144303) is a key step in forming the pyrazolo[3,4-d]pyrimidine core. rsc.org

| Pyrazole Precursor | Reagent(s) | Conditions | Product System | Ref |

| 5-Amino-1-(...)-3-(methylthio)-1H-pyrazole-4-carbonitrile | Thiourea | Not specified | 3,4-Diaminopyrazolo[3,4-d]pyrimidine | nih.gov |

| 5-Amino-1-(...)-3-(methylthio)-1H-pyrazole-4-carbonitrile | Acetic Anhydride (B1165640) | Not specified | 3-Methylthio-pyrazolo[3,4-d]pyrimidine | nih.gov |

| Ethyl N-(4-cyano-...)-1H-pyrazol-5-yl)formimidate | Hydrazine Hydrate | Ethanol | 4-Amino-pyrazolo[3,4-d]pyrimidine | rsc.org |

Preparation of Pyranopyrazole Derivatives

The synthesis of pyranopyrazoles from this compound is a robust and efficient process, typically achieved through a one-pot, multi-component reaction (MCR). rsc.orgnih.gov In this reaction, this compound exists in tautomeric equilibrium with its more reactive 1-trityl-3-methyl-1H-pyrazol-5(4H)-one form. This pyrazolone serves as the active methylene (B1212753) component in the reaction.

The general mechanism involves an initial Knoevenagel condensation between an aldehyde and malononitrile, followed by a Michael addition of the pyrazolone tautomer to the resulting α,β-unsaturated nitrile. nih.gov The sequence concludes with an intramolecular cyclization and tautomerization to yield the stable 6-amino-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile product. A wide variety of catalysts, including bases like piperidine (B6355638) or solid catalysts such as nano-Fe3O4, can be employed to facilitate this reaction, often in green solvents like water or ethanol. rsc.orgmdpi.com

| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst | Conditions | Product | Yield | Ref |

| Aldehyde | Malononitrile | Pyrazolone | Piperidine | Water, Room Temp, 20 min | Pyrano[2,3-c]pyrazole | 85-93% | mdpi.com |

| Aldehyde | Malononitrile | Pyrazolone | Nano-Fe3O4 | Water, Room Temp, 15 min | Pyrano[2,3-c]pyrazole | High | rsc.org |

| Aldehyde | Malononitrile | Pyrazolone | None (Neat) | Room Temp, 3-11 min | Pyrano[2,3-c]pyrazole | High | tandfonline.com |

Formation of Pyrazolo[4,3-c]pyridines

The pyrazolo[4,3-c]pyridine isomeric system is less common than its [3,4-b] counterpart but holds significant biological interest. Synthetic strategies for this scaffold often involve building the pyridine ring onto the 4- and 3-positions of a pre-functionalized pyrazole. One documented method involves the condensation of dienamines with amines that contain a sulfonamide fragment, leading to the target pyrazolo[4,3-c]pyridines in good yields. nih.gov Another approach utilizes the reaction of pyrazole-arylamines with β-keto esters, promoted by acid, which proceeds via C-C bond cleavage. tandfonline.com

Application of this compound to these methods would first require its conversion into a suitable pyrazole-arylamine or a related precursor. This highlights a common theme where the pyrazol-4-ol serves as a starting point for further functionalization before its incorporation into the final fused heterocyclic system.

| Precursor | Reagent | Conditions | Product | Yield | Ref |

| Dienamine | Sulfonamide-containing amines | Methanol, Reflux, 1 h | Pyrazolo[4,3-c]pyridine | 72-88% | nih.gov |

| Pyrazole-arylamine | β-Keto ester | Acid-promoted | Pyrazolo[4,3-c]quinoline | Moderate to good | tandfonline.com |

Synthesis of Hybrid Pyrazole Architectures

Hybrid molecules, which covalently link two or more distinct pharmacophoric scaffolds, are a cornerstone of modern drug discovery. The this compound structure can be derivatized and linked to other heterocyclic systems to create novel molecular architectures.

Pyrazole-Triazole Hybrid Systems

The creation of pyrazole-triazole hybrids is most efficiently accomplished using the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. beilstein-journals.orgresearchgate.net This reaction forms a stable 1,2,3-triazole ring that links the pyrazole unit to another molecule. To employ this strategy, the this compound scaffold must first be functionalized with either an alkyne or an azide (B81097) group.

Alkynylation : The hydroxyl group at the C4 position can be O-alkylated using a reagent like propargyl bromide in the presence of a base to install a terminal alkyne handle.

Azidation : Alternatively, the hydroxyl group could be converted into a good leaving group (e.g., a tosylate or mesylate) and subsequently displaced by an azide nucleophile (e.g., sodium azide).

Once the functionalized pyrazole is prepared, it can be "clicked" with a complementary azide- or alkyne-containing reaction partner in the presence of a copper(I) catalyst (often generated in situ from CuSO4 and a reducing agent like sodium ascorbate) to furnish the desired pyrazole-triazole hybrid in high yield. beilstein-journals.orghelsinki.fi

| Pyrazole Precursor | Coupling Partner | Reagents | Conditions | Product | Yield | Ref |

| Azidopyrazole | Alkyne | CuSO4, Sodium Ascorbate | THF/Water | Not specified | Pyrazole-Triazole Hybrid | 28-100% |

| Triazenylpyrazole (Azide precursor) | Alkyne | TFA, TMS-N3; then CuSO4, NaAsc | One-pot or two-step | Pyrazole-Triazole Hybrid | High | beilstein-journals.orghelsinki.fi |

Synthesis of Bis-Pyrazole Derivatives

General synthetic routes for bis-pyrazole derivatives have been established, often involving the condensation of hydrazine derivatives with appropriate diketones or through coupling reactions. For instance, novel series of bis-pyrazoles can be synthesized by the coupling reaction of cyanoacetic acid hydrazide derivatives with diazonium salts, followed by cyclization with hydrazine hydrate. nih.gov Another common approach involves the reaction of two equivalents of a pyrazolone, such as 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one, with an aldehyde. ekb.eg However, the literature does not provide examples where this compound is used as the pyrazole component in the synthesis of bis-pyrazole structures.

Incorporation of Other Heterocyclic Moieties

The pyrazole scaffold is often combined with other heterocyclic rings to create hybrid molecules with unique properties. For example, 1,2,3-triazole-appended bis-pyrazoles have been synthesized by reacting 1,2,3-triazole aldehydes with pyrazolones. nih.gov Similarly, pyrazole-tetrazole hybrids are synthesized through multi-step sequences, often starting from pyrazole-4-carbonitriles which are then converted to the tetrazole ring via cycloaddition with sodium azide. mdpi.com While these general strategies are well-documented for other pyrazole derivatives, there are no specific reports on the direct use of this compound to incorporate moieties such as triazoles, tetrazoles, or thiazoles.

Development of Novel Multi-Component Reaction Protocols

Multi-component reactions (MCRs) are efficient methods for synthesizing complex molecules, including pyrazole derivatives, in a single step. mdpi.com For instance, pyrano[2,3-c]pyrazoles can be formed via a four-component reaction involving a pyrazolone, an aldehyde, and an active methylene compound. mdpi.com Another example is the three-component synthesis of 4,4'-(arylmethylene)-bis-(3-methyl-1-phenylpyrazol-5-oles) from an aromatic aldehyde and two equivalents of a pyrazolone. nih.gov Despite the utility of MCRs in heterocyclic chemistry, no protocols have been found that specifically utilize this compound as one of the components.

Enantioselective and Stereoselective Synthesis of Pyrazole Derivatives

The development of asymmetric methods for the synthesis of chiral pyrazole derivatives is an area of significant interest. Stereoselective syntheses have been developed, for example, using chiral auxiliaries like tert-butanesulfinamide to introduce chirality before the formation of the pyrazole ring. nih.gov This approach allows for the preparation of chiral amines which are then converted into pyrazole derivatives. nih.gov However, the scientific literature lacks any studies describing the use of this compound as a substrate or precursor in enantioselective or stereoselective synthetic routes to produce chiral pyrazole derivatives.

Mechanistic Investigations and Reaction Pathway Elucidation

Reaction Mechanism Studies in Pyrazole (B372694) Synthesis

The synthesis of the pyrazole core, a fundamental component of 1-Trityl-1H-pyrazol-4-ol, is most commonly achieved through the cyclocondensation of a hydrazine (B178648) with a 1,3-difunctional compound, such as a 1,3-dicarbonyl. mdpi.commdpi.com The Knorr pyrazole synthesis, a classic example of this transformation, provides a foundational understanding of the reaction pathway. jk-sci.com

The synthesis of pyrazoles from 1,3-dicarbonyl compounds and hydrazines is often facilitated by a catalytic acid. jk-sci.com The catalytic cycle can be described as follows:

Protonation: The catalytic acid protonates one of the carbonyl groups of the 1,3-dicarbonyl compound, activating it for nucleophilic attack.

Nucleophilic Attack: The hydrazine, acting as the nucleophile, attacks the activated carbonyl carbon.

Intermediate Formation: This leads to the formation of an intermediate, which undergoes dehydration to form an imine.

Intramolecular Cyclization: The second nitrogen atom of the hydrazine then performs an intramolecular attack on the remaining carbonyl group.

Dehydration and Aromatization: A final dehydration step occurs, leading to the formation of the stable, aromatic pyrazole ring.

Catalyst Regeneration: The acid catalyst is regenerated and can participate in a new cycle. jk-sci.com

While simple acid catalysis is common, modern synthetic methods employ a variety of catalysts, including Lewis acids like lithium perchlorate (B79767) and nano-organocatalysts, to improve efficiency and yield. mdpi.com In some advanced syntheses, transition metals like copper or rhodium are used to facilitate domino reactions, where initial cyclization is followed by further functionalization, such as N-arylation, in a one-pot process. rsc.orgnih.gov

The pathway from reactants to the pyrazole product involves several key intermediates. The reaction between a hydrazine and a 1,3-diketone initially forms an imine (or hydrazone) intermediate. mdpi.comjk-sci.com This is followed by tautomerization to an enol form. The subsequent intramolecular condensation and dehydration steps lead to the final pyrazole product. mdpi.com

The choice of solvent can significantly impact the kinetics and regioselectivity of pyrazole synthesis. Historically, polar protic solvents like ethanol (B145695) have been widely used. nih.gov However, studies have shown that using aprotic dipolar solvents can lead to better results in certain cyclocondensation reactions. nih.gov The solvent can influence the reaction by stabilizing intermediates or transition states and by affecting the solubility of reactants and catalysts. For example, the use of 2,2,2-trifluoroethanol (B45653) as a solvent has been shown to catalyze reactions by coordinating with carbonyl groups and stabilizing the enol form of 1,3-dicarbonyl compounds, thus facilitating the subsequent cyclization. nih.govbeilstein-journals.org Reaction kinetics are also influenced by the nature of the catalyst, with more effective catalysts lowering the activation energy and accelerating the reaction. mdpi.com

Tautomerism in Pyrazole-4-ol Systems

Pyrazole-4-ol systems, including this compound, can exhibit keto-enol tautomerism. This involves an equilibrium between the pyrazol-4-ol (enol) form and its corresponding pyrazol-4-one (keto) tautomer. nih.govresearchgate.net

The position of this equilibrium is highly sensitive to several factors, including the nature of the substituents on the pyrazole ring, the solvent, and the physical state (solid vs. solution). nih.gov For instance, spectroscopic studies of certain 4-substituted pyrazolone (B3327878) derivatives have shown that a compound can be stable in the enol form in the solid state but favor the keto form when dissolved in a solution. nih.gov The bulky trityl group at the N1 position of this compound likely influences this equilibrium. Spectroscopic and computational studies on related 1-substituted pyrazol-3-ols indicate a strong preference for the hydroxyl (OH) tautomer over the keto form. nih.govmdpi.com This suggests that the this compound form is the predominant tautomer.

| Tautomeric Form | Structure | Key Characteristics |

|---|---|---|

| Enol Form (Pyrazol-4-ol) | Aromatic 5-membered ring with a hydroxyl group at position 4. | Favored by substituents that stabilize the aromatic system. The bulky N1-trityl group likely favors this form. |

| Keto Form (Pyrazol-4-one) | Partially saturated 5-membered ring with a carbonyl group at position 4. | Equilibrium is influenced by solvent polarity and hydrogen bonding capabilities. nih.gov |

Molecular Mechanism of Interaction with Biological Systems

The pyrazole scaffold is recognized as a "privileged structure" in medicinal chemistry, capable of interacting with a wide range of biological targets, including protein kinases. mdpi.com Pyrazole derivatives have been extensively investigated as inhibitors of kinases involved in cancer cell proliferation, such as Cyclin-Dependent Kinase 2 (CDK2), Epidermal Growth Factor Receptor (EGFR), and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). nih.govnih.govnih.gov

Pyrazole-based inhibitors typically function by competing with ATP for binding in the catalytic cleft of the kinase. The planar pyrazole ring acts as a stable scaffold from which various substituents can be oriented to form specific interactions with amino acid residues in the active site.

Cyclin-Dependent Kinase 2 (CDK2): Pyrazole derivatives have been developed as potent CDK2 inhibitors with Ki values in the low nanomolar range. nih.govnih.gov Mechanistic studies show these inhibitors arrest the cell cycle and induce apoptosis. nih.govrsc.org Molecular docking simulations reveal that the pyrazole core fits into the ATP-binding site, often forming crucial hydrogen bonds with the hinge region of the enzyme, mimicking the interactions of the adenine (B156593) base of ATP. rsc.org

EGFR and VEGFR2: Many pyrazole derivatives exhibit potent, often dual, inhibitory activity against both EGFR and VEGFR2. nih.govnih.govfrontiersin.org The inhibition mechanism involves blocking the tyrosine kinase activity of the receptors, thereby disrupting downstream signaling pathways that control cell growth and angiogenesis. nih.govrsc.org Molecular docking studies of pyrazole-based inhibitors have identified key interactions, such as hydrogen bonds with residues like Asp1046 in the VEGFR2 active site and Lys868, as well as interactions with the hinge region of EGFR. nih.govnih.gov These interactions stabilize the enzyme-inhibitor complex and prevent the binding and phosphorylation of ATP.

| Compound Class | Target Kinase | Inhibitory Activity (IC₅₀ / Kᵢ) | Reference |

|---|---|---|---|

| N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amines | CDK2 | Kᵢ = 0.005 µM | nih.gov |

| Pyrazole-based analogs | CDK2 | IC₅₀ = 0.96 µM | rsc.org |

| Pyrazole derivatives | EGFR | IC₅₀ = 0.15 µM | nih.gov |

| Fused Pyrazole Derivatives | EGFR | IC₅₀ = 0.06 µM | nih.gov |

| Fused Pyrazole Derivatives | VEGFR2 | IC₅₀ = 0.22 µM | nih.govfrontiersin.org |

| 3-phenyl-4-(phenylhydrazono)-1H-pyrazol-5(4H)-ones | VEGFR2 | IC₅₀ = 8.93 nM | rsc.org |

| N-Mannich bases of pyrazol-5-ol | VEGFR2 / CDK2 | IC₅₀ = 0.2 µM / 0.458 µM | nih.govnih.gov |

Cell Cycle Regulation Mechanisms (e.g., G2/M phase arrest, S-phase arrest)

There is currently no available scientific literature detailing the effects of this compound on cell cycle regulation. Studies on other substituted pyrazole compounds have reported activities such as cell cycle arrest at the G2/M or S phase. nih.govnih.gov However, these findings are specific to the tested derivatives and cannot be extrapolated to this compound.

Induction of Apoptosis and Caspase Activation Pathways

The scientific literature lacks any studies on the induction of apoptosis or the activation of caspase pathways by this compound. While the broader class of pyrazole derivatives has been a subject of interest in cancer research, with some compounds shown to induce apoptosis through various cellular mechanisms, no such data exists for this compound. nih.gov

Proposed Mechanisms of Molecular Targets Interactions (e.g., sulfhydryl/disulfide groups, 14α-demethylase)

There are no proposed or experimentally verified mechanisms of interaction between this compound and molecular targets such as sulfhydryl/disulfide groups or the enzyme 14α-demethylase. The trityl group is a bulky substituent often used as a protecting group in chemical synthesis, and its presence significantly influences the molecular properties of the compound. The biological interactions of this compound have not been a subject of published research.

Computational Chemistry and Structure Activity Relationship Sar Studies

Quantum Chemical Calculations

Tautomeric Stability Calculations

The tautomeric stability of pyrazole (B372694) derivatives, including structures related to 1-Trityl-1H-pyrazol-4-ol, is a subject of considerable interest in computational chemistry. Pyrazolones can exist in several tautomeric forms, and understanding their relative stability is crucial for predicting their chemical behavior and biological activity. For instance, studies on 1-phenyl-1,2-dihydro-3H-pyrazol-3-one have shown that it predominantly exists as the 1H-pyrazol-3-ol tautomer. This has been confirmed through X-ray crystal structure analysis, which revealed dimers of 1-phenyl-1H-pyrazol-3-ol units. nih.gov

In nonpolar solvents, these compounds tend to form molecule pairs, while in polar solvents like DMSO-d6, they exist as monomers. nih.gov Density Functional Theory (DFT) calculations are often employed to study the tautomerism of substituted pyrazoles. These calculations help in understanding the predominance of certain tautomers over others, which is influenced by the nature and position of substituents on the pyrazole ring. For example, in 4-bromo-1H-pyrazoles, DFT calculations have justified the predominance of 3-bromo tautomers over their 5-bromo counterparts in solution. researchgate.net

Electronic Structure Analysis

The electronic structure of pyrazole derivatives is fundamental to their reactivity and interaction with biological targets. Quantum chemical calculations provide insights into the distribution of electron density, frontier molecular orbitals (HOMO and LUMO), and electrostatic potential. These parameters are critical for understanding how the molecule interacts with its environment and biological receptors.

Molecular Docking Investigations

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to understand ligand-protein interactions at a molecular level.

Ligand-Protein Interactions with Receptors (e.g., MDM2, PBR, Tubulin, Cytochrome P450 14α-demethylase)

Molecular docking studies have been instrumental in investigating the interactions of pyrazole-containing compounds with various biological targets.

MDM2: The p53-MDM2 protein-protein interaction is a key target in cancer therapy. nih.gov Spirooxindole-pyrazole hybrids have been designed and evaluated as inhibitors of this interaction. unisi.itnih.gov Docking studies have shown that these compounds can bind to the p53-binding pocket of MDM2, establishing hydrophobic interactions with key residues. unisi.it Modifications to the pyrazole ring and its substituents have been explored to enhance binding affinity for both MDM2 and its homolog, MDM4. unisi.it

Tubulin: Pyrazole-chalcone conjugates have been investigated as potential tubulin polymerization inhibitors. mdpi.com Molecular docking studies have been performed to understand their binding at the colchicine-binding site of tubulin. mdpi.com These studies help in rationalizing the structure-activity relationships and identifying key interactions, such as hydrogen bonds, that contribute to their inhibitory activity. mdpi.com

Cytochrome P450 14α-demethylase (CYP51): This enzyme is a crucial target for antifungal agents. biointerfaceresearch.comnih.gov In silico screenings and molecular docking have been used to identify novel pyrazole-based inhibitors of CYP51 from Aspergillus fumigatus. biointerfaceresearch.com These studies compare the binding energy of new ligands with known inhibitors to predict their potential efficacy. biointerfaceresearch.com The crystal structure of the target protein is used to create a grid box for docking, and the ligands are ranked based on their binding affinity. biointerfaceresearch.com

Binding Affinity Predictions

A key output of molecular docking simulations is the prediction of binding affinity, often expressed as a docking score or binding energy (e.g., in kcal/mol). Lower binding energy values generally indicate a more stable protein-ligand complex and potentially higher inhibitory activity. For instance, in the search for CYP51B inhibitors, several pyrazole-containing ligands were found to have a higher binding efficiency (lower binding energy) than the positive control. biointerfaceresearch.com Similarly, pyrazole-based tubulin inhibitors have shown a wide range of binding free energies, indicating varying affinities for the tubulin protein. mdpi.com

| Target Protein | Compound Type | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| MDM2 | Spirooxindole-pyrazole hybrids | -7 to -9 | Phe19, Leu22, His96 |

| Tubulin | Pyrazole-chalcone conjugates | -48.34 to -91.43 (dG binding energy) | Cys-241 |

| Cytochrome P450 14α-demethylase (CYP51B) | Pyrazole derivatives | -8.5 to -10.5 | Heme group, surrounding amino acids |

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models can then be used to predict the activity of new, unsynthesized compounds. 3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA), are used to correlate the 3D properties of molecules with their biological activity. For example, 3D-QSAR studies have been conducted on 1,3,5-trisubstituted-4,5-dihydro-(1H)-pyrazole derivatives as inhibitors of monoamine oxidase A (MAO-A). nih.gov These models help to rationalize the structure-activity relationships and guide the design of more potent and selective inhibitors.

More advanced methods like 5D-QSAR, which considers induced-fit models, have been applied to 1H-pyrazole derivatives as EGFR inhibitors. nih.gov Such models can provide insights into the contributions of different fields (e.g., hydrogen bond acceptor, hydrophobic) to the biological activity, aiding in the design of novel inhibitors. nih.gov

Conformational Analysis of this compound and its Derivatives

The three-dimensional conformation of a molecule is a critical determinant of its biological activity, as it dictates how the molecule fits into the binding site of a biological target. Conformational analysis of this compound and its derivatives focuses on identifying the most stable, low-energy conformations and understanding the rotational flexibility around key single bonds.

The orientation of the hydroxyl group at the C4 position of the pyrazole ring also contributes to the conformational landscape. This group can act as both a hydrogen bond donor and acceptor, and its spatial orientation can be crucial for interaction with a biological target.

Key Rotatable Bonds and Their Impact on Conformation:

| Rotatable Bond | Description | Expected Impact on Conformation |

| N1-C(Trityl) | Bond connecting the pyrazole nitrogen to the central carbon of the trityl group. | Rotation is likely hindered due to the steric bulk of the trityl group, leading to a limited number of preferred conformations. |

| C-C(Phenyl) | Bonds connecting the central trityl carbon to the phenyl rings. | The phenyl rings will likely adopt a propeller-like arrangement to minimize steric hindrance. |

| C4-O | Bond connecting the pyrazole carbon to the hydroxyl group. | The orientation of the hydroxyl proton can vary, influencing potential hydrogen bonding interactions. |

This table is generated based on general principles of conformational analysis as specific data for this compound was not found in the provided search results.

Pharmacophore Modeling and Lead Optimization

Pharmacophore modeling is a powerful computational technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. A pharmacophore model serves as a 3D query to screen large compound libraries for novel, structurally diverse molecules with the potential for similar biological activity.

For a series of this compound derivatives, a pharmacophore model would typically be generated based on the structures of the most active compounds. The key pharmacophoric features would likely include:

A Hydrogen Bond Acceptor: The pyridine-like nitrogen atom (N2) of the pyrazole ring.

A Hydrogen Bond Donor: The hydroxyl group at the C4 position.

Aromatic/Hydrophobic Features: The three phenyl rings of the trityl group and potentially substituted phenyl rings on other parts of the pyrazole scaffold.

The relative spatial arrangement of these features is critical. For example, the distance and angles between the hydrogen bond donor, hydrogen bond acceptor, and the hydrophobic regions would define the pharmacophore.

Hypothetical Pharmacophore Model for a this compound Derivative:

| Pharmacophoric Feature | Corresponding Molecular Moiety | Potential Role in Binding |

| Hydrogen Bond Acceptor (A) | Pyrazole N2 atom | Interaction with a hydrogen bond donor residue in the target's active site. |

| Hydrogen Bond Donor (D) | Pyrazol-4-ol OH group | Interaction with a hydrogen bond acceptor residue in the target's active site. |

| Hydrophobic/Aromatic (H/Ar) | Trityl group phenyl rings | Van der Waals and/or π-π stacking interactions with hydrophobic pockets in the active site. |

| Aromatic (Ar) | Other substituted phenyl rings | Additional hydrophobic or aromatic interactions. |

This table represents a hypothetical pharmacophore model based on the general features of pyrazole-based inhibitors as specific modeling data for this compound was not found in the provided search results.

Once a pharmacophore model is established and validated, it can be used for lead optimization . This process involves designing and synthesizing new derivatives with improved potency, selectivity, and pharmacokinetic properties. The pharmacophore model guides the design process by suggesting which parts of the molecule are essential for activity and where modifications can be made.

Spectroscopic and Analytical Characterization Methodologies in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules by providing information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.

¹H NMR Spectroscopy: The ¹H NMR spectrum of 1-Trityl-1H-pyrazol-4-ol is anticipated to exhibit distinct signals corresponding to the protons of the trityl, pyrazole (B372694), and hydroxyl groups. The fifteen protons of the three phenyl rings of the trityl group would likely appear as a complex multiplet in the aromatic region, typically between δ 7.0 and 7.5 ppm. The protons on the pyrazole ring at positions 3 and 5 are expected to be observed as singlets, with their chemical shifts influenced by the electronic environment of the heterocyclic ring. The hydroxyl proton at position 4 would also produce a singlet, the chemical shift of which can be highly variable depending on the solvent, concentration, and temperature due to hydrogen bonding.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. For this compound, distinct peaks would be expected for the carbons of the pyrazole ring, the quaternary carbon of the trityl group, the aromatic carbons of the phenyl rings, and the carbon bearing the hydroxyl group. The chemical shifts of the pyrazole ring carbons would be characteristic of a substituted aromatic heterocycle. The large trityl group would show signals for the quaternary carbon and the carbons of the phenyl rings, with the latter appearing in the aromatic region of the spectrum.

Expected NMR Data for this compound:

| ¹H NMR | Expected Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| Trityl Protons | ~ 7.0 - 7.5 | Multiplet | 15H, Aromatic |

| Pyrazole Proton | Varies | Singlet | 1H, H-3 or H-5 |

| Pyrazole Proton | Varies | Singlet | 1H, H-5 or H-3 |

| Hydroxyl Proton | Varies | Singlet | 1H, OH |

| ¹³C NMR | Expected Chemical Shift (δ, ppm) | Assignment |

| Pyrazole Carbons | Varies | C-3, C-4, C-5 |

| Trityl Quaternary Carbon | Varies | C-(Ph)₃ |

| Trityl Aromatic Carbons | ~ 120 - 145 | Aromatic Carbons |

Note: The exact chemical shifts would need to be determined from experimental data.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound, with a molecular formula of C₂₂H₁₈N₂O, the expected exact mass would be approximately 326.1419 g/mol . In a high-resolution mass spectrum (HRMS), the molecular ion peak (M⁺) would be observed at this m/z value, confirming the elemental composition. Fragmentation patterns in the mass spectrum would likely involve the loss of the trityl group, which is a stable carbocation, leading to a prominent peak corresponding to the pyrazol-4-ol fragment.

Expected Mass Spectrometry Data:

| Ion | Formula | Expected m/z |

| [M]⁺ | [C₂₂H₁₈N₂O]⁺ | ~326.14 |

| [M-C₁₉H₁₅]⁺ | [C₃H₃N₂O]⁺ | ~83.02 |

| [C₁₉H₁₅]⁺ | [C₁₉H₁₅]⁺ | ~243.12 |

Note: The fragmentation pattern is predictive and would require experimental confirmation.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be expected to show characteristic absorption bands for the O-H, C-H, C=C, and C-N bonds. A broad absorption band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching vibration of the hydroxyl group, with the broadening due to hydrogen bonding. Aromatic C-H stretching vibrations would appear around 3000-3100 cm⁻¹. The C=C stretching vibrations of the aromatic rings (both phenyl and pyrazole) would be observed in the 1450-1600 cm⁻¹ region. C-N stretching vibrations within the pyrazole ring would also be present.

Expected IR Absorption Bands:

| Functional Group | Expected Wavenumber (cm⁻¹) |

| O-H Stretch (hydroxyl) | 3200 - 3600 (broad) |

| Aromatic C-H Stretch | 3000 - 3100 |

| Aromatic C=C Stretch | 1450 - 1600 |

| C-N Stretch | Varies |

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) in a compound. For this compound (C₂₂H₁₈N₂O), the theoretical elemental composition can be calculated based on its molecular formula and atomic weights. Experimental results from elemental analysis should closely match these theoretical values to confirm the compound's purity and empirical formula.

Theoretical Elemental Composition:

| Element | Percentage |

| Carbon (C) | 80.96% |

| Hydrogen (H) | 5.56% |

| Nitrogen (N) | 8.58% |

| Oxygen (O) | 4.90% |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 1-Trityl-1H-pyrazol-4-ol, and what catalytic conditions optimize yields?

- Methodological Answer : A typical synthesis involves protecting the hydroxyl group of 4-hydroxy-1H-pyrazole with trityl chloride under basic conditions. For example, condensation reactions using anhydrous DMF as a solvent and triethylamine as a base at 0–5°C can minimize side reactions . Catalytic optimization might include using Lewis acids (e.g., ZnCl₂) to enhance regioselectivity during tritylation. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical for isolating the product .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

- Methodological Answer :

- NMR : ¹H/¹³C NMR can confirm the trityl group’s presence (e.g., aromatic proton signals at δ 7.2–7.5 ppm) and pyrazole ring substitution patterns .

- X-ray Crystallography : SHELXL refinement (via SHELX suite) resolves steric effects of the bulky trityl group and verifies molecular geometry. Hydrogen bonding networks can be analyzed using graph set notation (e.g., motifs) to assess crystal packing .

Advanced Research Questions

Q. How can researchers address regioselectivity challenges during the functionalization of this compound?

- Methodological Answer : Regioselectivity in cross-coupling reactions (e.g., Suzuki-Miyaura) is influenced by the trityl group’s steric bulk. Computational modeling (DFT) predicts reactive sites, while directing groups (e.g., boronic esters) can guide coupling to the pyrazole C-5 position. Experimental validation via competitive reactions under inert atmospheres (Ar/N₂) is recommended .

Q. What strategies resolve contradictory crystallographic data in hydrogen bonding networks of trityl-protected pyrazoles?

- Methodological Answer : Contradictions in hydrogen bond assignments (e.g., O–H⋯N vs. C–H⋯O interactions) require multi-technique validation:

- SHELX Refinement : Adjust weighting schemes and thermal parameters to reduce residual electron density errors .

- Graph Set Analysis : Classify hydrogen bonds using Etter’s formalism to identify dominant motifs (e.g., rings) and reconcile discrepancies with IR/Raman spectroscopy .

Q. How does the trityl group influence the electronic and steric properties of this compound in catalytic applications?

- Methodological Answer :

- Steric Effects : The trityl group hinders nucleophilic attack at the pyrazole C-3 position, favoring reactions at C-5. Steric maps (e.g., using Mercury software) quantify spatial occupancy .

- Electronic Effects : Electrostatic potential surfaces (EPS) derived from DFT calculations reveal electron-deficient regions at the hydroxyl group, guiding its use as a directing group in C–H activation reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.